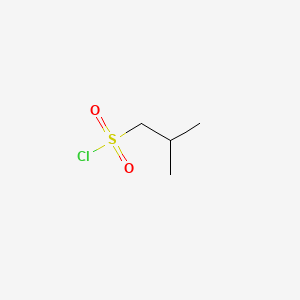

2-methylpropane-1-sulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLNHTOCFWUYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188915 | |

| Record name | 1-Propanesulfonyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35432-36-1 | |

| Record name | 1-Propanesulfonyl chloride, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035432361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylpropane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methylpropane-1-sulfonyl chloride, a key building block in organic synthesis and drug discovery. This document details the prevalent synthetic methodology, including experimental protocols, and presents a thorough characterization of the compound through various analytical techniques.

Introduction

This compound, also known as isobutylsulfonyl chloride, is an important organic reagent frequently utilized in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its utility is prominent in the development of novel pharmaceutical agents and other specialty chemicals. This guide outlines a reliable synthetic route and provides key characterization data to ensure the identity and purity of the synthesized compound.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process. The first step involves the formation of S-isobutyl isothiouronium salt from an isobutyl halide (typically bromide or chloride) and thiourea. The subsequent step is the oxidative chlorination of the isothiouronium salt to yield the desired sulfonyl chloride. This method is advantageous due to the use of readily available and inexpensive starting materials and generally provides good yields.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Preparation of S-Isobutyl Isothiouronium Bromide

This procedure is adapted from standard methods for the preparation of S-alkyl isothiouronium salts.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyl bromide (1.0 eq) and thiourea (1.0 eq).

-

Solvent Addition: Add ethanol as the solvent. The typical concentration is in the range of 1-2 M.

-

Reaction: Heat the mixture to reflux and maintain for a period of 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The S-isobutyl isothiouronium bromide often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Oxidative Chlorination of S-Isobutyl Isothiouronium Bromide

This protocol is a general procedure based on the oxidative chlorination of S-alkyl isothiouronium salts using N-chlorosuccinimide (NCS).[1][2][3][4]

-

Reaction Setup: To a stirred solution of S-isobutyl isothiouronium bromide (1.0 eq) in a mixture of acetonitrile and water, add N-chlorosuccinimide (NCS) (typically 3-4 eq) portion-wise. The reaction is often carried out at a reduced temperature (0-10 °C) to control the exotherm.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess oxidant.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing: Wash the combined organic layers with water and brine to remove any water-soluble byproducts.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude this compound is typically a liquid and can be purified by vacuum distillation to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 35432-36-1 | [5] |

| Molecular Formula | C4H9ClO2S | [5] |

| Molecular Weight | 156.63 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | |

| Purity | >95% (GC) |

Spectroscopic Data

1H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Doublet | 2H | -CH2-S(O)2Cl |

| ~2.2 | Multiplet | 1H | -CH(CH3)2 |

| ~1.1 | Doublet | 6H | -CH(CH3)2 |

13C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~65 | -CH2-S(O)2Cl |

| ~28 | -CH(CH3)2 |

| ~22 | -CH(CH3)2 |

Infrared (IR) Spectroscopy (Predicted)

Characteristic strong absorption bands are expected for the sulfonyl chloride functional group.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretching (alkane) |

| ~1370-1350 | Strong | Asymmetric S=O stretching |

| ~1170-1150 | Strong | Symmetric S=O stretching |

| ~600-500 | Strong | S-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 156/158 | Molecular ion peak [M]+ (with 35Cl/37Cl isotopes) |

| 121 | [M - Cl]+ |

| 57 | [C4H9]+ (isobutyl cation) - often a major fragment |

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water and other nucleophiles, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described two-step synthetic route via the corresponding S-isobutyl isothiouronium salt is a reliable and scalable method. The provided characterization data, including predicted spectroscopic information, serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. Adherence to the outlined protocols and safety precautions will enable the successful and safe preparation of this important synthetic building block.

References

An In-depth Technical Guide to Isobutylsulfonyl Chloride: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylsulfonyl chloride (IBSC), with the CAS number 35432-36-1, is a reactive organosulfur compound that serves as a key intermediate in various chemical syntheses.[1] Its utility lies in the electrophilic nature of the sulfonyl chloride functional group, making it a valuable reagent for the introduction of the isobutanesulfonyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the core chemical properties of isobutylsulfonyl chloride, detailed experimental protocols, and its applications, particularly in the context of pharmaceutical development.

Core Chemical and Physical Properties

Isobutylsulfonyl chloride is a colorless to brown liquid with a molecular formula of C₄H₉ClO₂S and a molecular weight of 156.63 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClO₂S | [1] |

| Molecular Weight | 156.63 g/mol | [1] |

| CAS Number | 35432-36-1 | [1] |

| Appearance | Colorless to Brown Liquid | [1] |

| Boiling Point | 77-78 °C at 11.0 Torr | [1] |

| Density | 1.200 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.454 | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Solubility | Reacts with water. |

Reactivity and Stability

Isobutylsulfonyl chloride is a stable compound under standard conditions but exhibits high reactivity, characteristic of sulfonyl chlorides. It is particularly sensitive to moisture and reacts with water, likely through hydrolysis, to form isobutanesulfonic acid and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions to prevent decomposition.

The primary mode of reactivity involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride ion. This makes it an excellent reagent for the sulfonylation of a variety of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

Applications in Drug Development and Organic Synthesis

Beyond pharmaceuticals, isobutylsulfonyl chloride is a versatile reagent in broader organic synthesis, enabling the construction of complex molecular architectures.

Experimental Protocols

Synthesis of Isobutylsulfonyl Chloride

A general and robust method for the synthesis of alkanesulfonyl chlorides involves the oxidative chlorination of the corresponding thiol. While a specific, detailed protocol for isobutylsulfonyl chloride is not widely published, the following procedure for a related compound can be adapted by a skilled chemist.

General Procedure for the Synthesis of Alkanesulfonyl Chlorides from Thiols:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet is charged with the corresponding thiol (e.g., isobutylthiol) and a suitable solvent such as dichloromethane.

-

Oxidative Chlorination: The solution is cooled in an ice bath, and a chlorinating agent, such as chlorine gas or sulfuryl chloride, is slowly added while maintaining the temperature below 5 °C. The reaction is typically exothermic and requires careful temperature control.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting thiol.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with cold water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate. The solvent is then removed under reduced pressure. The crude isobutylsulfonyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

N-Sulfonylation of Amines using Isobutylsulfonyl Chloride

The reaction of isobutylsulfonyl chloride with a primary or secondary amine is a fundamental transformation for the synthesis of N-substituted isobutanesulfonamides.

General Protocol for N-Sulfonylation:

-

Reaction Setup: A solution of the amine and a base (e.g., triethylamine or pyridine, typically 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isobutylsulfonyl Chloride: The solution is cooled to 0 °C in an ice bath. Isobutylsulfonyl chloride (1.0-1.2 equivalents), either neat or dissolved in a small amount of the same anhydrous solvent, is added dropwise to the stirred amine solution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-16 hours).

-

Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting amine is no longer detectable.

-

Work-up and Purification: The reaction is quenched by the addition of water or a dilute aqueous acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed in vacuo, and the resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Reaction of Isobutylsulfonyl Chloride with an Amine

The following diagram illustrates the general mechanism for the reaction of isobutylsulfonyl chloride with a primary amine to form an N-substituted isobutanesulfonamide. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of a chloride ion and deprotonation to yield the final product.

References

In-Depth Technical Guide: 2-Methylpropane-1-sulfonyl Chloride (CAS: 35432-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropane-1-sulfonyl chloride, also known as isobutanesulfonyl chloride, is a reactive organosulfur compound with the chemical formula C₄H₉ClO₂S.[1] It serves as a crucial building block in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.[2] The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, highlighting the importance of sulfonyl chlorides like this compound in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 35432-36-1 | [1] |

| Molecular Formula | C₄H₉ClO₂S | [1] |

| Molecular Weight | 156.63 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | >95.0% (GC) | [1] |

| Density | 1.200 g/mL at 25 °C | [3] |

| Boiling Point | 190 °C at 760 mmHg | [4] |

| Flash Point | 88 °C (closed cup) | [3] |

| Refractive Index (n20/D) | 1.454 | [3] |

| SMILES | CC(C)CS(Cl)(=O)=O | [5] |

| InChI | 1S/C4H9ClO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | [2] |

| InChI Key | NQLNHTOCFWUYQE-UHFFFAOYSA-N | [5] |

Spectroscopic Data

3.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the isobutyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Doublet | 2H | -CH₂-SO₂Cl |

| ~2.2 - 2.4 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.1 - 1.3 | Doublet | 6H | -CH(CH₃)₂ |

3.2. 13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to display three signals.

| Chemical Shift (ppm) | Assignment |

| ~65 - 70 | -CH₂-SO₂Cl |

| ~28 - 32 | -CH(CH₃)₂ |

| ~20 - 24 | -CH(CH₃)₂ |

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands indicative of the sulfonyl chloride group.

| Wavenumber (cm⁻¹) | Assignment |

| ~2870-2960 | C-H stretching |

| ~1370-1380 | S=O asymmetric stretching |

| ~1170-1180 | S=O symmetric stretching |

| ~600-700 | S-Cl stretching |

3.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns of the isobutyl group.

| m/z | Assignment |

| 156/158 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 99/101 | [SO₂Cl]⁺ |

| 57 | [C₄H₉]⁺ (isobutyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be prepared by the oxidative chlorination of isobutyl mercaptan (2-methyl-1-propanethiol) or its corresponding disulfide. A general procedure is outlined below.

4.1. Synthesis via Oxidative Chlorination of Isobutyl Mercaptan

This method involves the reaction of the thiol with a chlorinating agent in an oxidizing medium.

Experimental Protocol:

-

Materials: 2-Methyl-1-propanethiol, chlorine gas or sulfuryl chloride, an appropriate solvent (e.g., dichloromethane or acetic acid), water.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 2-methyl-1-propanethiol in the chosen solvent and cool the mixture in an ice bath.

-

Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the low temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with cold water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

-

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a versatile reagent primarily used for the introduction of the isobutanesulfonyl group. Its high reactivity stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.

5.1. Sulfonamide Formation

The most significant application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[2] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-Aryl Isobutanesulfonamide

-

Materials: this compound, a primary or secondary aniline, pyridine or triethylamine, and a suitable solvent like dichloromethane.

-

Procedure:

-

Dissolve the aniline and the base in the solvent and cool the mixture in an ice bath.

-

Add a solution of this compound in the same solvent dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

-

Caption: Reaction pathway for the synthesis of sulfonamides.

5.2. Role in Drug Discovery

The sulfonamide moiety is present in a wide range of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The isobutyl group of this compound can be incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples of marketed drugs containing the isobutanesulfonyl group derived directly from this chloride are not prominently documented, its utility lies in the generation of diverse compound libraries for screening and lead optimization in drug discovery programs. For instance, sulfonamide derivatives are known to target enzymes like carbonic anhydrase and various kinases.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.

-

Hazards: Causes severe skin burns and eye damage. It is also a combustible liquid.

-

Precautions: Work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and reactive chemical intermediate, primarily utilized for the synthesis of sulfonamides. Its properties make it an important tool for medicinal chemists and researchers in the development of new therapeutic agents. While detailed spectroscopic and synthetic data for this specific compound are not extensively published, this guide provides a comprehensive overview based on available information and chemical principles. Proper handling and safety precautions are essential when working with this corrosive and reactive compound.

References

An In-depth Technical Guide to Isobutylsulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutylsulfonyl chloride (2-methylpropane-1-sulfonyl chloride), a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details its chemical and physical properties, synthesis, and reactivity, with a focus on experimental protocols and its applications in medicinal chemistry.

Core Properties of Isobutylsulfonyl Chloride

Isobutylsulfonyl chloride is a colorless to light yellow liquid at room temperature.[1] It is a reactive compound used as an intermediate in the synthesis of a variety of organic molecules. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Isobutanesulfonyl chloride, Isobutylsulfonyl chloride | [1][2] |

| CAS Number | 35432-36-1 | [2] |

| Molecular Formula | C₄H₉ClO₂S | [1][2] |

| Molecular Weight | 156.63 g/mol | [2] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Density | 1.200 g/mL at 25 °C | [3] |

| Boiling Point | 190 °C | [3] |

| Melting Point | 95 °C (in pentane) | [3] |

| Refractive Index (n20/D) | 1.454 | [4] |

| SMILES String | CC(C)CS(Cl)(=O)=O | [4] |

| InChI Key | NQLNHTOCFWUYQE-UHFFFAOYSA-N | [4] |

Synthesis of Isobutylsulfonyl Chloride

The synthesis of alkanesulfonyl chlorides can be achieved through various methods, most commonly via the oxidative chlorination of corresponding sulfur-containing precursors like thiols or their derivatives. A widely used and environmentally conscious method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.[2]

Experimental Protocol: Synthesis of Alkanesulfonyl Chlorides (General Procedure)

This protocol describes a general method for the synthesis of alkanesulfonyl chlorides from S-alkyl isothiourea salts, which can be adapted for the synthesis of isobutylsulfonyl chloride.

Materials:

-

S-isobutylisothiourea salt (prepared from isobutyl halide and thiourea)

-

Sodium hypochlorite solution (bleach)

-

Hydrochloric acid

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (1 M)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, a mixture of dichloromethane and hydrochloric acid is cooled to below -5 °C in an acetone/ice bath.[3]

-

Bleach (sodium hypochlorite solution) is added dropwise from the addition funnel over a period of 20-30 minutes, maintaining the temperature below -5 °C.[3]

-

A slurry of the S-isobutylisothiourea salt in dichloromethane is then added in portions to the reaction mixture over 10 minutes.[3]

-

The resulting suspension is stirred for an additional 30 minutes at a temperature below -5 °C.[3]

-

Excess chlorine is quenched by the addition of a 1 M sodium thiosulfate solution.[3]

-

The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude isobutylsulfonyl chloride, which can be further purified by vacuum distillation.

Reactivity and Applications in Drug Development

The primary utility of isobutylsulfonyl chloride in medicinal chemistry lies in its ability to react with primary and secondary amines to form stable sulfonamide linkages (-SO₂-NR₂). The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs and diuretics.[5][6]

Synthesis of Sulfonamides

The reaction of isobutylsulfonyl chloride with an amine is a nucleophilic substitution at the sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.[5]

Experimental Protocol: Synthesis of an N-Aryl Isobutylsulfonamide

This protocol provides a general procedure for the synthesis of an N-aryl isobutylsulfonamide from isobutylsulfonyl chloride and a primary aniline derivative.

Materials:

-

Aniline derivative (1.0 eq)

-

Isobutylsulfonyl chloride (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask containing a magnetic stir bar, dissolve the primary aniline derivative (1.0 eq) in anhydrous dichloromethane.[5]

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.[5]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.[5]

-

Addition of Sulfonyl Chloride: Slowly add a solution of isobutylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.[5]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an N-aryl isobutylsulfonamide.

Caption: General workflow for the synthesis and purification of an N-aryl isobutylsulfonamide.

Conclusion

Isobutylsulfonyl chloride is a valuable and versatile reagent for the introduction of the isobutylsulfonyl moiety into organic molecules. Its primary application in the pharmaceutical sciences is the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The experimental protocols provided in this guide offer a foundation for the synthesis and derivatization of molecules containing the isobutylsulfonamide functional group, which can be further explored for the development of novel therapeutic agents. As with all reactive chemicals, appropriate safety precautions should be taken when handling isobutylsulfonyl chloride.

References

- 1. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Methylpropane-1-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-methylpropane-1-sulfonyl chloride (also known as isobutanesulfonyl chloride). Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document focuses on predicted data, analysis of analogous compounds, and standardized experimental protocols. This information is intended to guide researchers in the characterization and quality control of this compound.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₄H₉ClO₂S. It is a colorless to light yellow liquid and is classified as a sulfonyl chloride.[1][2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 35432-36-1 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₄H₉ClO₂S | [1][3][4][6][9][10] |

| Molecular Weight | 156.62 g/mol | [5][11] |

| Synonyms | Isobutanesulfonyl Chloride, 2-Methyl-1-propanesulfonyl Chloride | [5] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry, as well as data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) (Predicted) | Protons | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| ~3.4 - 3.7 | -CH₂-SO₂Cl | Doublet | 2H | ~7 |

| ~2.2 - 2.5 | -CH(CH₃)₂ | Multiplet (Septet) | 1H | ~7 |

| ~1.1 - 1.3 | -CH(CH₃)₂ | Doublet | 6H | ~7 |

Note: The chemical shift of the methylene protons (-CH₂-) is expected to be significantly downfield due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. This is consistent with data from similar structures like butane-1-sulfonyl chloride, where these protons appear around 3.68 ppm.[12]

¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to show three signals, corresponding to the three unique carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) (Predicted) | Carbon |

| ~60 - 65 | -CH₂-SO₂Cl |

| ~28 - 32 | -CH(CH₃)₂ |

| ~20 - 24 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride functional group.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Intensity |

| 2960 - 2850 | C-H stretch (alkane) | Medium-Strong |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 750 - 550 | S-Cl stretch | Medium |

Note: The characteristic strong bands for the sulfonyl chloride group are based on typical ranges for this functional group and data for analogous compounds like butane-1-sulfonyl chloride.[12]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion | Notes |

| 156/158 | [M]⁺ | Molecular ion peak, with the M+2 peak having approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |

| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for the sulfonyl chloride group, also showing the isotopic pattern for chlorine. |

| 57 | [C₄H₉]⁺ | Isobutyl cation fragment. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, potentially a major fragment from cleavage of the C-C bond. This is the base peak in the mass spectrum of isobutane. |

Note: Predicted m/z values for various adducts are also available from theoretical calculations.[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the reference standard (TMS at 0.00 ppm).

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for direct infusion).

-

Acquisition:

-

EI (GC-MS): Acquire the mass spectrum over a mass range of m/z 30-300. The standard electron energy is 70 eV.

-

ESI: Optimize the source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

-

-

Data Analysis: Identify the molecular ion and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical distribution.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. CAS 35432-36-1: Isobutanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. Isobutanesulfonyl chloride 97 35432-36-1 [sigmaaldrich.com]

- 3. Isobutanesulfonyl chloride 97 35432-36-1 [sigmaaldrich.com]

- 4. 438410010 [thermofisher.com]

- 5. This compound | 35432-36-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Isobutanesulfonyl chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 异丁烷磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 异丁烷磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. PubChemLite - this compound (C4H9ClO2S) [pubchemlite.lcsb.uni.lu]

- 10. 2-Methylpropane-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 11. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Isobutylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for isobutylsulfonyl chloride. These predictions are based on computational models and provide a reliable reference for spectral interpretation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for Isobutylsulfonyl Chloride

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 3.45 | Doublet (d) | 6.7 | 2H | -CH₂- |

| 2.35 | Nonet (non) | 6.8 | 1H | -CH- |

| 1.12 | Doublet (d) | 6.8 | 6H | -CH(CH₃)₂ |

Note: Predicted spectra were obtained from computational chemistry software and databases. The solvent is typically CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for Isobutylsulfonyl Chloride

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| 65.0 | CH₂ | -CH₂- |

| 28.1 | CH | -CH- |

| 20.2 | CH₃ | -CH(CH₃)₂ |

Note: Predicted spectra were obtained from computational chemistry software and databases. The solvent is typically CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of isobutylsulfonyl chloride. This protocol is based on standard laboratory procedures for the analysis of sulfonyl chlorides and related reactive compounds.[1]

2.1. Sample Preparation

-

Solvent Selection: Use a dry, deuterated solvent that is inert to sulfonyl chlorides. Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is free of water to prevent hydrolysis of the sample.

-

Sample Concentration: Dissolve approximately 10-20 mg of isobutylsulfonyl chloride in 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a small amount of TMS to the sample solution.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

2.2.1. ¹H NMR Spectroscopy

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-10 ppm).

2.2.2. ¹³C NMR Spectroscopy

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-220 ppm).

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Structural Visualization and NMR Correlation

The following diagrams illustrate the structure of isobutylsulfonyl chloride and the logical relationships of its proton and carbon environments as determined by NMR spectroscopy.

Caption: Chemical structure of isobutylsulfonyl chloride.

Caption: ¹H and ¹³C NMR signal correlations for isobutylsulfonyl chloride.

References

An In-depth Technical Guide to the Infrared Spectrum of 2-methylpropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Core Analysis: Expected Infrared Absorption Bands

The structure of 2-methylpropane-1-sulfonyl chloride incorporates a sulfonyl chloride group (-SO₂Cl) and an isobutyl group ((CH₃)₂CHCH₂-). The interaction of infrared radiation with the bonds within these groups gives rise to characteristic absorption bands. The expected vibrational modes, their corresponding wavenumber ranges, and anticipated intensities are summarized below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 2965 - 2955 | C-H asymmetric stretching (in CH₃) | Strong |

| 2930 - 2915 | C-H asymmetric stretching (in CH₂) | Medium |

| 2875 - 2865 | C-H symmetric stretching (in CH₃) | Medium |

| 2855 - 2845 | C-H symmetric stretching (in CH₂) | Medium |

| 1470 - 1450 | C-H bending (in CH₂ and CH₃) | Medium |

| 1385 - 1365 | SO₂ asymmetric stretching | Strong |

| 1180 - 1160 | SO₂ symmetric stretching | Strong |

| 780 - 720 | C-Cl stretching | Strong |

| 600 - 500 | S-Cl stretching | Strong |

Note: The exact peak positions can be influenced by the sample's physical state (e.g., neat liquid, solution) and the solvent used.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of liquid this compound.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Neat Liquid):

-

Ensure the diamond ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Clean with a solvent such as isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Carefully place a single drop of this compound onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

Process the resulting interferogram using a Fourier transform to generate the infrared spectrum.

-

Perform a background subtraction to remove atmospheric (e.g., CO₂, H₂O) and accessory-related absorptions.

Data Analysis:

-

Identify the wavenumbers of the major absorption peaks.

-

Correlate these peaks with the expected vibrational modes of the functional groups present in this compound.

-

Compare the obtained spectrum with the expected values in the table above and with spectra of structurally similar compounds if available.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the IR spectrum of this compound.

Caption: Logical workflow for the IR spectral analysis of this compound.

Mass Spectrometry of Isobutylsulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry of isobutylsulfonyl chloride (C₄H₉ClO₂S), a key intermediate in organic synthesis. This document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry, presents a plausible mass spectrum, and details experimental protocols for its analysis.

Core Concepts in the Mass Spectrometry of Isobutylsulfonyl Chloride

Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile compounds like isobutylsulfonyl chloride. The high energy imparted by electron impact induces fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions. The analysis of this fragmentation pattern provides valuable information about the molecule's structure.

A key feature in the mass spectrum of chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] This results in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, where the peak at the higher mass-to-charge ratio (m/z) is about one-third the intensity of the peak at the lower m/z.[1]

Proposed Fragmentation Pathway

Due to the absence of a publicly available experimental mass spectrum for isobutylsulfonyl chloride, the following fragmentation pathway is proposed based on the known behavior of analogous sulfonyl chlorides and alkyl halides under electron ionization.

The initial event is the ionization of the isobutylsulfonyl chloride molecule to form the molecular ion (M⁺˙) at m/z 156 and 158, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. The subsequent fragmentation is proposed to proceed through several key pathways:

-

Loss of the Chlorine Radical: Cleavage of the relatively weak S-Cl bond results in the formation of the isobutylsulfonyl cation at m/z 121.

-

Loss of Sulfur Dioxide: A common fragmentation pathway for sulfonyl compounds is the elimination of a neutral sulfur dioxide (SO₂) molecule.[2] This can occur from the molecular ion to produce the isobutyl chloride radical cation at m/z 92 and 94.

-

Formation of the Isobutyl Cation: Cleavage of the C-S bond leads to the formation of the stable isobutyl cation at m/z 57. This is often a prominent peak in the mass spectra of isobutyl-containing compounds.

-

Formation of the Propyl Cation: The isobutyl cation can further fragment through the loss of a neutral methane molecule to form the propyl cation at m/z 43.

-

Formation of the Chlorosulfonyl Radical: Homolytic cleavage of the C-S bond can also lead to the formation of the chlorosulfonyl radical, with the charge retained by the isobutyl fragment.

Quantitative Mass Spectrometry Data (Theoretical)

The following table summarizes the plausible quantitative data for the principal ions in the electron ionization mass spectrum of isobutylsulfonyl chloride. The relative intensities are hypothetical and serve to illustrate a representative spectrum.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Ion | Proposed Structure | Relative Intensity (%) |

| 156 | 158 | [C₄H₉SO₂Cl]⁺˙ | Molecular Ion | 5 |

| 121 | [C₄H₉SO₂]⁺ | Isobutylsulfonyl cation | 15 | |

| 92 | 94 | [C₄H₉Cl]⁺˙ | Isobutyl chloride radical cation | 10 |

| 57 | [C₄H₉]⁺ | Isobutyl cation | 100 | |

| 43 | [C₃H₇]⁺ | Propyl cation | 40 | |

| 41 | [C₃H₅]⁺ | Allyl cation | 60 |

Experimental Protocols

A robust method for the analysis of isobutylsulfonyl chloride is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed protocol that can be adapted for this purpose.

Sample Preparation

-

Standard Solution: Prepare a stock solution of isobutylsulfonyl chloride at a concentration of 1 mg/mL in a dry, aprotic solvent such as dichloromethane or acetonitrile.

-

Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis. Recommended concentrations range from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Dissolve the sample containing isobutylsulfonyl chloride in the same solvent to a concentration expected to fall within the calibration range.

-

Vialing: Transfer the solutions to 2 mL autosampler vials with screw caps and PTFE septa.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

| Parameter | Setting |

| GC | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Oven Program | Initial temperature: 50 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CHold: 5 minutes at 250 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35-200 |

| Scan Mode | Full Scan |

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to isobutylsulfonyl chloride based on its retention time.

-

Mass Spectrum Analysis: Examine the mass spectrum of the identified peak. Look for the characteristic molecular ion peaks (m/z 156 and 158) and the key fragment ions as outlined in the data table.

-

Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57) against the concentration of the standard solutions. Determine the concentration of isobutylsulfonyl chloride in the sample by interpolation from the calibration curve.

Visualizations

Proposed Fragmentation Pathway of Isobutylsulfonyl Chloride

Caption: Proposed EI fragmentation of isobutylsulfonyl chloride.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of isobutylsulfonyl chloride.

References

An In-depth Technical Guide to the Solubility of 2-methylpropane-1-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methylpropane-1-sulfonyl chloride (also known as isobutanesulfonyl chloride) in organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this guide presents qualitative solubility information and furnishes detailed experimental protocols for determining precise solubility parameters. This information is critical for the effective use of this reagent in organic synthesis, particularly in reaction kinetics, purification, and formulation development within the pharmaceutical and agrochemical industries.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35432-36-1 |

| Molecular Formula | C₄H₉ClO₂S |

| Molecular Weight | 156.63 g/mol |

| Appearance | Colorless to light yellow clear liquid[1] |

| Density | 1.200 g/mL at 25 °C |

| Refractive Index | n20/D 1.454 |

Solubility Profile

This compound is a reactive compound, and its solubility is a key factor in its application in organic synthesis. The general principle of "like dissolves like" is applicable, suggesting that it will be more soluble in non-polar and polar aprotic solvents and less soluble in highly polar protic solvents like water.[2]

Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[3] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble[3] |

| Water | H₂O | Polar Protic | Generally Insoluble[3] |

The sulfonyl chloride functional group is susceptible to hydrolysis in the presence of protic solvents such as water and alcohols, which leads to the formation of the corresponding sulfonic acid. Therefore, for synthetic applications, anhydrous solvents are typically required.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods can be employed. The following protocols describe two common methods for solubility determination.

1. Rapid Qualitative Solubility Assessment

This method provides a quick determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent at ambient temperature.

-

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Dry test tubes

-

Vortex mixer

-

-

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "soluble" (clear solution), "partially soluble" (some solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve).[4]

-

2. Quantitative Solubility Determination by the Shake-Flask (Gravimetric) Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[4]

-

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Sealable vials

-

Thermostatically controlled shaker

-

Syringe filter (e.g., 0.45 µm PTFE)

-

Pre-weighed, dry evaporating dishes or vials

-

Analytical balance

-

Vacuum oven or a source of inert gas (e.g., nitrogen)

-

-

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.[4]

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.[4]

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

-

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of solvent used] x 100

-

-

-

Mandatory Visualizations

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the Stability and Storage of Isobutylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Stability Profile

Isobutylsulfonyl chloride is a reactive compound primarily susceptible to degradation through hydrolysis and thermal decomposition. Its stability is significantly influenced by environmental conditions.

Table 1: Summary of Factors Affecting Isobutylsulfonyl Chloride Stability

| Factor | Effect on Stability | Recommended Control Measures |

| Moisture/Humidity | Highly sensitive; reacts violently with water to hydrolyze. | Store in a tightly sealed container in a dry environment. Use of a desiccator or glovebox is recommended.[1][2][3] Storage under an inert atmosphere (e.g., nitrogen, argon) is advisable.[4] |

| Temperature | Elevated temperatures can accelerate thermal decomposition. | Store in a cool place.[1][5] Refrigerated storage at 2-8°C is recommended for long-term stability.[4] Avoid exposure to high temperatures. |

| Light | While not explicitly stated for isobutylsulfonyl chloride, related compounds can be sensitive to UV light. | Store in an opaque or amber container to protect from light. |

| Oxygen/Air | While the primary sensitivity is to moisture, handling under an inert atmosphere minimizes exposure to all atmospheric components. | Handle and store under an inert gas like nitrogen or argon. |

| Incompatible Materials | Reacts with strong oxidizing agents, alcohols, and strong bases.[5] | Store away from incompatible materials. Ensure dedicated and clean equipment for handling. |

Decomposition Pathways

The primary decomposition pathways for isobutylsulfonyl chloride are hydrolysis and thermal decomposition.

Hydrolysis

In the presence of water, isobutylsulfonyl chloride undergoes rapid and violent hydrolysis to form isobutylsulfonic acid and hydrochloric acid.[1] This reaction is characteristic of sulfonyl chlorides and typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where water acts as the nucleophile.[3][6][7]

Reaction: (CH₃)₂CHCH₂SO₂Cl + H₂O → (CH₃)₂CHCH₂SO₃H + HCl

The generated hydrochloric acid can further contribute to the degradation of other materials and create a corrosive environment.

Thermal Decomposition

At elevated temperatures, isobutylsulfonyl chloride is expected to decompose. The thermal decomposition of alkanesulfonyl chlorides can proceed through either radical or ionic mechanisms, depending on the structure and conditions.[8] Hazardous decomposition products include toxic and corrosive gases such as oxides of carbon (CO, CO₂), sulfur oxides (SO₂, SO₃), and hydrogen chloride gas.[1][9]

Diagram of Stability and Decomposition Factors

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 2-Methylpropane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-methylpropane-1-sulfonyl chloride, a key reagent in pharmaceutical and chemical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Isobutanesulfonyl Chloride, Isobutylsulfonyl Chloride, 2-Methyl-1-propanesulfonyl Chloride |

| CAS Number | 35432-36-1 |

| Molecular Formula | C₄H₉ClO₂S |

| Molecular Weight | 156.62 g/mol |

| Structure |

Hazard Identification

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 1B/2) : Causes severe skin burns and eye damage or causes skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 1/2A) : Causes serious eye damage or serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]

-

Corrosive to Metals (Category 1) : May be corrosive to metals.[2]

-

Combustible Liquid : Combustible liquid.[2]

Signal Word: Danger[3]

Hazard Statements:

-

H227: Combustible liquid.[2]

-

H290: May be corrosive to metals.[2]

-

H301 + H311: Toxic if swallowed or in contact with skin.

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[1]

-

H330: Fatal if inhaled.

-

H335: May cause respiratory irritation.[1]

-

H402: Harmful to aquatic life.

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[2] |

| Appearance | Colorless to light yellow clear liquid[4] |

| Purity | >95.0% (GC)[4] |

| Specific Gravity | 1.21 (20/20) |

| Flash Point | 88 °C |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

-

Do not breathe mist, gas, or vapors.[1]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][5][7]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store under an inert gas as the compound is moisture-sensitive.[2]

-

Store in a corrosive-resistant container with a resistant inner liner.[2]

-

Store away from incompatible materials and sources of ignition.[1][5]

-

Store locked up.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

| Protection Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][6] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-impermeable gloves (e.g., nitrile rubber) should be worn.[1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] |

First Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[1][2] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: May produce toxic fumes of sulfur oxides, carbon oxides, and hydrogen chloride in a fire.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[1][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][5]

-

Containment and Cleanup: Absorb spillage with a non-combustible material such as sand or earth and place it in a suitable container for disposal.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] The product should be disposed of at an appropriate treatment and disposal facility.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 35432-36-1 | TCI AMERICA [tcichemicals.com]

- 3. 2-Methylpropane-2-sulfonyl chloride | C4H9ClO2S | CID 12503843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. angenechemical.com [angenechemical.com]

- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

An In-depth Technical Guide to the Mechanism of Action of Isobutylsulfonyl Chloride in Sulfonamide Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The synthesis of sulfonamides is a fundamental reaction, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This guide provides a detailed examination of the mechanism of action of isobutylsulfonyl chloride in the formation of sulfonamides. It covers the core reaction mechanism, experimental protocols, and the factors influencing reaction outcomes, presenting a comprehensive resource for professionals in drug discovery and organic synthesis.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a sulfonamide from isobutylsulfonyl chloride and an amine proceeds via a nucleophilic acyl-type substitution mechanism. The reaction is characterized by the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.[4][5]

Step-by-Step Mechanism:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic sulfur center of the isobutylsulfonyl chloride.[4][6] This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate is unstable and collapses. The carbon-oxygen double bonds reform, leading to the expulsion of the chloride ion, which is a good leaving group.[5]

-

Deprotonation: A base, typically an amine like pyridine or triethylamine, removes a proton from the nitrogen atom.[4][7] This step is crucial as it neutralizes the hydrogen chloride (HCl) formed as a byproduct.[4] The neutralization of HCl prevents the protonation of the starting amine, which would otherwise form an unreactive ammonium salt.[8]

The overall reaction can be summarized as follows:

R-NH₂ + (CH₃)₂CHCH₂SO₂Cl + Base → (CH₃)₂CHCH₂SO₂NH-R + [Base-H]⁺Cl⁻

Below is a diagram illustrating the general mechanism for sulfonamide formation.

Caption: General mechanism of sulfonamide formation.

Experimental Protocols

The synthesis of sulfonamides from isobutylsulfonyl chloride is a robust and widely applicable reaction. The following section details a general experimental protocol.

General Protocol for N-Substituted Isobutylsulfonamide Synthesis

Materials:

-

Isobutylsulfonyl chloride

-

Primary or secondary amine (1.0 equivalent)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH₃CN))

-

Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine, 1.1 - 1.5 equivalents)

Procedure:

-

The selected primary or secondary amine (1.0 mmol) is dissolved in the aprotic solvent (10-15 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

The tertiary amine base (1.1 mmol) is added to the solution.

-

The flask is cooled in an ice bath to 0 °C.

-

Isobutylsulfonyl chloride (1.0 mmol) is dissolved in a small amount of the same aprotic solvent and added dropwise to the stirred amine solution over 10-15 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.[1]

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water, dilute HCl (to remove excess base), and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization if solid.[1]

The following diagram illustrates a typical experimental workflow.

Caption: A typical experimental workflow for sulfonamide synthesis.

Quantitative Data

While specific kinetic data for isobutylsulfonyl chloride is not extensively published, reaction yields are generally high. The table below presents representative yields for the synthesis of various sulfonamides from sulfonyl chlorides and amines, illustrating the efficiency of this transformation.

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | CH₂Cl₂ | 62 | [9] |

| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | ~100 | [3] |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | ~100 | [3] |

| 2,3-Difluorobenzene-1-sulfonyl chloride | Various amines | Triethylamine | DCM | High | [6] |

| p-Toluenesulfonyl chloride | Morpholine | - | CH₃CN | 95 | [1] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Application in Differentiating Amines

The reaction with isobutylsulfonyl chloride can be used to distinguish between primary, secondary, and tertiary amines, analogous to the classic Hinsberg test.[8]

-

Primary Amines (R-NH₂): React to form N-substituted isobutylsulfonamides. The resulting sulfonamide still has an acidic proton on the nitrogen atom, making it soluble in aqueous alkali (e.g., NaOH) solution.[8][10]

-

Secondary Amines (R₂-NH): React to form N,N-disubstituted isobutylsulfonamides. This product lacks an acidic proton on the nitrogen and is therefore insoluble in aqueous alkali.[8][10]

-

Tertiary Amines (R₃-N): Do not react with isobutylsulfonyl chloride to form a stable sulfonamide, as they lack a proton on the nitrogen to be removed.[8][10]

This differential reactivity provides a reliable chemical method for amine classification.

Caption: Logical workflow for differentiating amines.

Conclusion

The reaction of isobutylsulfonyl chloride with primary and secondary amines is a highly efficient and reliable method for the synthesis of sulfonamides. The mechanism, rooted in nucleophilic substitution at the sulfur center, is well-understood and broadly applicable. By controlling reaction conditions and understanding the differential reactivity of various amine classes, researchers can effectively utilize this reaction to construct diverse sulfonamide-containing molecules for applications in drug development and beyond.

References

- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. cbijournal.com [cbijournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Theoretical Insights into the Reactivity of Isobutylsulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract